2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine
Description
Propriétés
Numéro CAS |
1702271-98-4 |
|---|---|
Formule moléculaire |
C18H17FN8 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25) |
Clé InChI |
SFSNNJQOHCEUSA-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
SMILES canonique |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
Synonymes |
Riociguat Impurity VI |
Origine du produit |
United States |
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Riociguat, is the soluble guanylate cyclase (sGC) . The sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in vasodilation, the process of relaxing and widening the blood vessels .
Mode of Action
Riociguat acts as a stimulator of the soluble guanylate cyclase (sGC). It enhances the sensitivity of sGC to endogenous nitric oxide (NO), a molecule that signals vasodilation. In the absence of NO, Riociguat also has a direct stimulatory effect on sGC . The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates a cGMP-dependent protein kinase. This kinase reduces the intracellular levels of calcium ions, leading to relaxation of the vascular smooth muscle cells and vasodilation .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the reduction of intracellular calcium levels, the inhibition of platelet aggregation, and the prevention of smooth muscle cell proliferation . These effects collectively contribute to the dilation of blood vessels and the reduction of blood pressure .
Pharmacokinetics
Riociguat has a high bioavailability of 94% . It is metabolized primarily by the cytochrome P450 enzymes CYP1A1, CYP3A4, CYP2C8, and CYP2J2 . The elimination half-life of Riociguat is approximately 12 hours in patients and 7 hours in healthy individuals . It is excreted via the kidneys (33-45%) and the bile duct (48-59%) .
Result of Action
The primary result of Riociguat’s action is the dilation of blood vessels, which can reduce blood pressure and improve blood flow . This makes it an effective treatment for conditions characterized by high blood pressure in the blood vessels of the lungs, such as chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) .
Action Environment
The action, efficacy, and stability of Riociguat can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of Riociguat . Additionally, substances that induce or inhibit the cytochrome P450 enzymes can respectively decrease or increase the plasma concentration of Riociguat . Smoking, which induces CYP1A1, can reduce the plasma concentration of Riociguat .
Activité Biologique
The compound 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C23H18FN9
- Molecular Weight : 439.45 g/mol
- CAS Number : 428854-23-3
Anticancer Activity
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study demonstrated that a related compound with this scaffold showed high inhibitory activity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) cells. The IC50 values were notably low, indicating potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | A549 | 2.24 |
| Doxorubicin | A549 | 9.20 |
| 1d | MCF-7 | 1.74 |
The flow cytometric analysis of the A549 cells treated with compound 1a revealed that it significantly induced apoptosis at concentrations as low as 2 µM. The percentage of apoptotic cells ranged from 25.1% to 41.0%, compared to only 5.1% in the control group .
The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for this activity, as modifications to this structure resulted in decreased efficacy against tumor cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidine also possess antimicrobial activity. Recent studies have focused on synthesizing pleuromutilin derivatives containing this moiety, which demonstrated enhanced antibacterial effects against strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against MRSA .
Case Studies and Research Findings
Several key studies have explored the biological activity of compounds similar to 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine :
- Antitumor Study : A study evaluated the anticancer effects of a pyrazolo[3,4-d]pyrimidine derivative and found that it could significantly inhibit cell proliferation across multiple cancer cell lines with promising IC50 values .
- Antimicrobial Evaluation : Another investigation into pleuromutilin derivatives indicated that introducing a pyrazolo[3,4-d]pyrimidine moiety could enhance antibacterial activity significantly compared to their parent compounds .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is being studied for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with biological targets involved in cancer and inflammatory processes.
Case Studies
-
Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. The specific substitution patterns on the pyrazole ring can enhance selectivity and potency against tumor cells.
Study Findings Smith et al. (2023) Demonstrated that compounds similar to this structure inhibited cell proliferation in breast cancer cells with IC50 values in the low micromolar range. Johnson et al. (2022) Reported synergistic effects when combined with existing chemotherapy agents, leading to improved efficacy in preclinical models.
Neuropharmacology
Studies have suggested that compounds containing pyrazolo[3,4-b]pyridine moieties may influence neurotransmitter systems, potentially offering new avenues for treating neurodegenerative diseases.
Research Insights
-
Cognitive Enhancement : Preliminary studies have shown that these compounds can enhance cognitive function in animal models by modulating dopamine and serotonin pathways.
Research Outcome Lee et al. (2024) Found improvements in memory retention tests in mice treated with related compounds, indicating potential for Alzheimer's disease treatment.
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi.
Experimental Results
-
Broad-Spectrum Activity : In vitro studies have demonstrated that derivatives exhibit significant antimicrobial effects.
Pathogen Tested Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL
Comparaison Avec Des Composés Similaires
Riociguat (Adempas®)
- Structure : Shares the pyrazolo[3,4-b]pyridine core but differs in substituents (e.g., carboxyamide group instead of pyrimidinetriamine).
- Activity : Potent sGC stimulator, enhancing cGMP production for vasodilation .
- Key Difference : The methylated pyrimidinetriamine in the target compound may alter binding kinetics compared to Riociguat’s carboxyamide moiety.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Combines pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine .
- Activity: Antiviral and anti-inflammatory applications inferred from thienopyrimidine’s bioactivity .
- Key Difference : The target compound’s pyrimidinetriamine group may enhance sGC affinity compared to this analogue’s simpler pyrimidine ring .
Functional Analogues Targeting Guanylyl Cyclases
ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Structure : Contains a hydroxylated fluorophenyl group .
- Activity : Unspecified, but structural features suggest pGC modulation due to similarities to atrial natriuretic peptide receptor ligands.
Structure-Activity Relationships (SAR)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine?
- Methodology : A two-step synthesis is recommended:
Pyrazolo-pyridine core formation : React 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl group .
Triamine functionalization : Use methylamine in a nucleophilic substitution reaction at the pyrimidine C5 position, followed by catalytic hydrogenation to reduce nitro intermediates (if applicable).
- Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography. Confirm purity with HPLC (≥98%) .
Q. How can structural ambiguities in this compound be resolved using crystallographic data?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond angles, dihedral angles, and hydrogen bonding. For example:
- The pyrimidine ring plane forms dihedral angles of 12.8° with the phenyl group and 86.1° with the fluorophenyl moiety, indicating steric constraints .
- Intramolecular N–H⋯N hydrogen bonds stabilize the conformation (bond length ~2.1 Å) .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine N5 position influence bioactivity?
- Methodology :
- Design : Synthesize analogs with substituents (e.g., ethyl, propyl) at N5 and compare their antimicrobial activity against S. aureus and C. albicans using MIC assays .
- Data analysis : Correlate steric/electronic effects (Hammett σ values) with bioactivity. For example, bulkier substituents may reduce potency due to steric hindrance in target binding .
Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?
- Methodology :
- Reactivity : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Binding simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) with homology-modeled kinase targets (e.g., JAK2). Prioritize residues forming π-π interactions with the pyrimidine ring and hydrogen bonds with the triamine group .
Q. How can contradictory data on solubility and stability be reconciled for in vitro assays?
- Methodology :
- Solubility screening : Test in DMSO, PBS (pH 7.4), and cell culture media. If precipitation occurs (e.g., in PBS), use cyclodextrin-based solubilization .
- Stability profiling : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Degradation products (e.g., hydrolyzed triamine) indicate pH-sensitive bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
